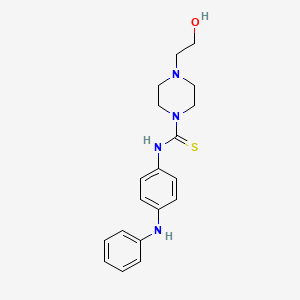
ethyl (2-hydroxypropyl)carbamate
描述
Ethyl carbamate, also known as urethane, is an organic compound with the formula CH3CH2OC(O)NH2 . It is an ester of carbamic acid and is a white solid . Despite its name, it is not a component of polyurethanes . It is a naturally occurring ester formed in fermented foodstuffs such as bread and in beverages such as wine . Ethyl carbamate is formed from the reaction of urea with ethanol .
Synthesis Analysis
Ethyl carbamate is produced industrially by heating urea and ethyl alcohol . It can also arise by the action of ammonia on ethyl chloroformate . In alcoholic beverages, ethyl carbamate is mostly formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage .Molecular Structure Analysis
The molecular formula for ethyl carbamate is C3H7NO2, and its molecular weight is 89.09 g/mol . The structure of ethyl carbamate can be represented as CH3CH2OC(O)NH2 .Chemical Reactions Analysis
Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . A large panel of ethyl carbamate formation mechanisms is described from simple ethanolysis of urea in homogeneous liquid phase to photochemical oxidation of cyanide ion or complex heterogeneous gas/solid catalytic reactions .Physical And Chemical Properties Analysis
Ethyl carbamate occurs as colorless crystals or white granular powder and is very soluble in water . It is almost odorless . The vapor pressure for ethyl carbamate is 0.36 at 25 °C, and its log octanol/water partition coefficient (log Kow) is -0.15 .作用机制
安全和危害
未来方向
Since ethyl carbamate is a probable human carcinogen, reduction of its content is important for food safety and human health . In alcoholic beverages, ethyl carbamate is mostly formed from the reaction of ethanol with urea, citrulline, and carbamyl phosphate during fermentation and storage . Various preventing methods are developed and used in some cases at industrial scale to lower ethyl carbamate levels in food .
属性
IUPAC Name |
ethyl N-(2-hydroxypropyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3-10-6(9)7-4-5(2)8/h5,8H,3-4H2,1-2H3,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNAVABUTSKYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-Hydroxypropyl urethane | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B3480831.png)
![1'-{2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3480843.png)

![2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(2-phenylethyl)acetamide](/img/structure/B3480859.png)
![5H-indeno[1,2-b]pyridin-5-one 1-oxide](/img/structure/B3480876.png)
![methyl {4-[({[2-(4-chlorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B3480885.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methoxybenzamide](/img/structure/B3480892.png)

![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-phenoxyacetamide](/img/structure/B3480905.png)
![2-(1,3-benzothiazol-2-yl)-5-[2-(4-methoxyphenyl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B3480919.png)
![N-(3-chloro-4-methylphenyl)-6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3480925.png)
![2-(benzylsulfonyl)-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3480932.png)
![2'-{[(4-bromo-2-methoxyphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B3480933.png)
![1-[(benzylsulfonyl)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3480934.png)